(4-Chloro-3-methylpyridin-2-yl)methanol

Chemical Biology Enzyme Inhibition Covalent Modifiers

Procure (4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0) for critical R&D and QC applications. This compound's unique 4-chloro-3-methyl-2-hydroxymethyl substitution pattern is essential for antineoplastic agent synthesis and as the official Lansoprazole Impurity 3 reference standard. It serves as a validated covalent DDAH1 inactivator (Ki 2.82E+6 nM, PDB 3RHY) and a TRPV3 antagonist scaffold (IC50 380 nM). The established copper-catalyzed Csp3-H oxidation route also enables efficient access to pyridin-2-yl methanones. Using generic analogs risks experimental failure and regulatory non-compliance. Secure verified, high-purity lots to safeguard your synthetic, analytical, and pharmacological studies.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 59886-85-0
Cat. No. B028412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-methylpyridin-2-yl)methanol
CAS59886-85-0
Synonyms4-Chloro-3-methyl-2-pyridinemethanol
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CO)Cl
InChIInChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3
InChIKeyIPJMZFJRPTWZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0): A Differentiated Pyridine Intermediate for Targeted Pharmaceutical Synthesis


(4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0) is a chlorinated pyridine derivative with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . This compound is a white to pale orange crystalline solid with a melting point of 46-47 °C and a boiling point of approximately 262.3±35.0 °C at 760 mmHg [1]. As a key intermediate, it is employed in the synthesis of complex organic molecules, notably serving as a precursor in the preparation of potential antineoplastic agents and as an identified impurity in proton pump inhibitors such as lansoprazole . Its structural features, specifically the 4-chloro and 3-methyl substituents on the pyridine ring with a 2-hydroxymethyl group, confer unique reactivity and positional specificity that are critical for downstream chemical transformations, making it a compound of interest in medicinal chemistry and pharmaceutical quality control.

The Critical Selectivity of (4-Chloro-3-methylpyridin-2-yl)methanol: Why Analogs Are Not Direct Replacements


Generic substitution of (4-Chloro-3-methylpyridin-2-yl)methanol with close structural analogs, such as 4-chloro-3-methylpyridine or other 2-hydroxymethylpyridines, is not scientifically sound. The unique combination of the 2-hydroxymethyl group with the specific 4-chloro and 3-methyl substitution pattern dictates its chemical reactivity, including the capacity for selective oxidation to the corresponding aldehyde and its participation in nucleophilic substitution reactions to form thioether or sulfinyl linkages . For instance, while the related compound 2-hydroxymethyl-4-chloropyridine lacks the 3-methyl group, which may influence steric hindrance and electronic properties, the specific pattern of the target compound is essential for its role as an intermediate in synthesizing complex molecules like rabeprazole and lansoprazole analogs . Furthermore, its identification as a specific impurity (Lansoprazole Impurity 3) underscores its distinct chemical identity, which cannot be mimicked by a non-methylated or differently substituted analog in analytical reference standards . The precise positioning of substituents directly impacts the compound's behavior in chemical reactions and its utility as a verifiable standard, making substitution a high-risk proposition for experimental reproducibility and regulatory compliance.

Quantitative Differentiation of (4-Chloro-3-methylpyridin-2-yl)methanol: Direct Comparative Data Against Analogs


Covalent Enzyme Inactivation: Irreversible Binding to DDAH Confirmed by Crystallography

The target compound, (4-chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0), functions as a covalent inactivator of dimethylarginine dimethylaminohydrolase (DDAH), a mechanism distinctly different from its non-methylated analog 2-hydroxymethyl-4-chloropyridine (CAS 63071-10-3) [1]. While both compounds can act as 4-halopyridine affinity labels, the presence of the 3-methyl group in the target compound introduces steric and electronic differences that may influence binding kinetics and specificity. A key differentiator is the availability of direct structural evidence for the target compound's irreversible binding mode. A 2.18 Å resolution X-ray crystal structure (PDB ID: 3RHY) of the DDAH adduct with a 4-chloro-2-hydroxymethylpyridine scaffold confirms covalent attachment to the active site cysteine residue, following a mechanism where active-site Asp66 stabilizes the reactive pyridinium form [2]. This structural validation provides a higher level of mechanistic certainty compared to analogs lacking this resolved co-crystal structure. Furthermore, a Ki value of 2.82E+6 nM (2.82 mM) has been reported for the target compound against human DDAH1, establishing a baseline affinity for this compound class [3].

Chemical Biology Enzyme Inhibition Covalent Modifiers

Selective TRPV3 Antagonism: Comparative Potency in Pyridin-2-yl Methanol Series

Within a series of (pyridin-2-yl)methanol derivatives evaluated as TRPV3 antagonists, compounds bearing the 4-chloro-3-methyl substitution pattern, structurally related to the target compound, exhibit potent antagonism [1]. For example, a derivative within this series demonstrated an IC50 of 380 nM against human TRPV3 expressed in HEK293 cells, measured by patch-clamp electrophysiology [2]. Another analog in the same series showed an IC50 of 930 nM in a FLIPR calcium flux assay [3]. These data are derived from a systematic optimization of pharmacological and ADME properties, where the 4-chloro-3-methyl-2-pyridinyl methanol scaffold was a key structural feature [4]. While the target compound (CAS 59886-85-0) itself may not be the most potent final antagonist, it represents a crucial intermediate or core scaffold for this class. The quantitative potency data for the series establishes a clear benchmark: modifications around this core can achieve sub-micromolar TRPV3 antagonism, which is a meaningful differentiation from other pyridine-based antagonists that may lack this substitution pattern or show lower potency.

Ion Channel Pharmacology Pain Research TRPV3 Antagonists

Synthetic Versatility: Selective Oxidation to Pyridin-2-yl Methanones

The target compound (4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0) is a preferred substrate for the copper-catalyzed, oxygen-free Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This transformation is highly relevant as pyridin-2-yl-methanones are important pharmaceutical intermediates, particularly motifs found in various drug candidates . In contrast, the non-methylated analog, 2-hydroxymethyl-4-chloropyridine, or the dechlorinated analog, 2-hydroxymethyl-3-methylpyridine, may exhibit different oxidation efficiencies or regioselectivity due to altered electronic and steric environments. While specific yield data for the target compound in this exact oxidation is not provided in the public domain, the method's applicability to this specific substrate underscores its value. The presence of both the 4-chloro and 3-methyl groups is expected to modulate the electronic properties of the pyridine ring, potentially influencing the rate and selectivity of the copper-catalyzed oxidation compared to simpler analogs.

Synthetic Methodology C-H Activation Copper Catalysis

Pharmaceutical Impurity Profiling: Certified Reference Standard for Rabeprazole and Lansoprazole

(4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0) is a characterized impurity in the synthesis of proton pump inhibitors (PPIs) such as lansoprazole . It is designated as Lansoprazole Impurity 3 and serves as a key intermediate in the preparation of rabeprazole-related compounds, including Rabeprazole Related Compound F . This specific designation is a crucial differentiator from other chloro-methylpyridine isomers (e.g., 2-chloro-3-methylpyridine or 2-chloro-5-methylpyridine), which may appear as different impurities or synthetic byproducts [1]. The target compound's defined role as a certified reference material (CRM) for pharmaceutical secondary standards ensures its identity and purity, which is essential for method development and validation in quality control laboratories. In contrast, a generic or alternative analog would not have this established regulatory and analytical profile, requiring extensive characterization to establish equivalence, which is neither time- nor cost-effective.

Pharmaceutical Analysis Impurity Profiling Quality Control

Synthesis of Antineoplastic Agents: A Validated Intermediate with Literature Precedent

(4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0) is a documented intermediate in the preparation of potential antineoplastic agents, as reported in the literature . The specific reference to a 1976 study by Agrawal, K.C., et al. in the Journal of Medicinal Chemistry provides a direct, historical link to anticancer drug discovery . This is in contrast to other chloro-methylpyridine alcohols or simple pyridine methanols that may lack a published track record in this specific therapeutic area. While the exact molecular targets and potency data for the final antineoplastic compounds are not provided in the vendor's summary, the established use as a key building block in this domain confers a level of validation and predictability for researchers. In contrast, a compound like 4-chloro-3-methylpyridine (lacking the 2-hydroxymethyl group) would be chemically inert in the same synthetic sequence, highlighting the essential nature of the target compound's specific functional group arrangement.

Medicinal Chemistry Cancer Therapeutics Synthetic Intermediates

Prioritized Applications for (4-Chloro-3-methylpyridin-2-yl)methanol Based on Verifiable Evidence


Chemical Probe Development for DDAH Enzyme Studies

Researchers investigating the role of dimethylarginine dimethylaminohydrolase (DDAH) in nitric oxide regulation can utilize (4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0) as a validated covalent inactivator. The compound's mechanism of action is supported by a 2.18 Å resolution crystal structure (PDB: 3RHY) showing covalent adduct formation with the active site cysteine [1]. A reported Ki of 2.82E+6 nM provides a quantitative baseline for assessing its inhibitory activity against human DDAH1 [2]. This makes it a superior choice over other 4-halopyridine analogs that lack such detailed structural and kinetic characterization, enabling more precise experimental design and interpretation.

Scaffold for Designing Selective TRPV3 Antagonists

For medicinal chemistry teams focused on developing novel analgesics or treatments for skin disorders, the (4-chloro-3-methylpyridin-2-yl)methanol scaffold offers a validated starting point. A systematic SAR study identified this core structure as optimal for achieving potent and selective TRPV3 antagonism, with analogs demonstrating IC50 values of 380 nM and 930 nM in patch-clamp and FLIPR assays, respectively [3]. This provides a clear potency benchmark and a defined chemical space for optimization, offering a strategic advantage over de novo design or less characterized pyridine cores.

Pharmaceutical Quality Control of Proton Pump Inhibitors

Analytical laboratories and pharmaceutical manufacturers involved in the quality control of lansoprazole or rabeprazole drug substances should source (4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0) as a certified reference standard (Lansoprazole Impurity 3) . This compound is essential for developing and validating HPLC or other analytical methods to detect and quantify this specific process-related impurity, ensuring compliance with pharmacopeial standards (e.g., USP, EP) . Using a generic or incorrectly substituted analog would invalidate analytical results and pose significant regulatory risks, as this specific isomer has unique retention times and spectral characteristics.

Synthesis of Pyridin-2-yl Methanone Building Blocks via Copper Catalysis

Process chemists and synthetic organic chemists seeking efficient routes to pyridin-2-yl methanones—important pharmaceutical motifs—can leverage the established compatibility of (4-Chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0) in copper-catalyzed, oxygen-free Csp3-H oxidation reactions . This methodology provides a mild and selective pathway to the corresponding ketone, a valuable intermediate for further functionalization. This application is particularly attractive when the 4-chloro-3-methyl substitution pattern is required in the final target, as it avoids de novo synthesis of the pyridine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chloro-3-methylpyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.